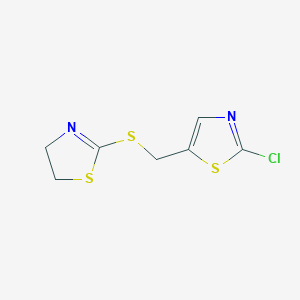
(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide is a heterocyclic organic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are integral in various pharmaceutical and industrial applications. This compound, with its unique structural features, holds significant potential in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide typically involves the formation of the thiazole ring followed by chlorination and subsequent sulfide linkage. One common method includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.
Chlorination: The thiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Sulfide Linkage: The chlorinated thiazole is reacted with a thiol or a thioether to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent production quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding thioethers or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, alkoxides, under reflux conditions in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, thiols.
Substitution: Amino-thiazoles, alkoxy-thiazoles.
科学研究应用
Chemistry
In chemistry, (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents. Its ability to interact with biological macromolecules is of significant interest in drug design.
Medicine
In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, anticancer, and antiviral agents. The thiazole ring system is a common motif in many pharmacologically active compounds.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and rubber accelerators. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide involves its interaction with cellular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. This compound may inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
相似化合物的比较
Similar Compounds
Thiazole: The parent compound, known for its aromaticity and biological activity.
Benzothiazole: Contains a fused benzene ring, exhibiting different reactivity and biological properties.
Isothiazole: An isomer of thiazole with distinct chemical behavior.
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide is unique due to its dual thiazole rings and the presence of a chlorine atom, which enhances its reactivity and potential for forming diverse derivatives. This structural uniqueness contributes to its varied applications in scientific research and industry.
属性
IUPAC Name |
2-chloro-5-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S3/c8-6-10-3-5(13-6)4-12-7-9-1-2-11-7/h3H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCNQZDTSNAAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/new.no-structure.jpg)
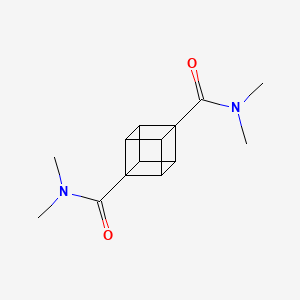
![2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683810.png)
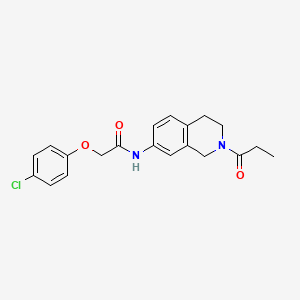
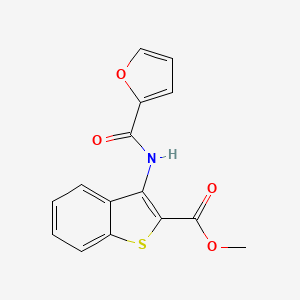
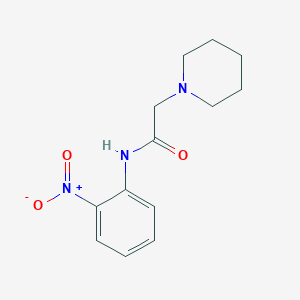
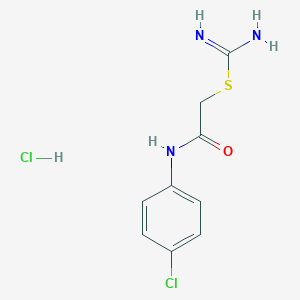
![3-(benzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2683821.png)
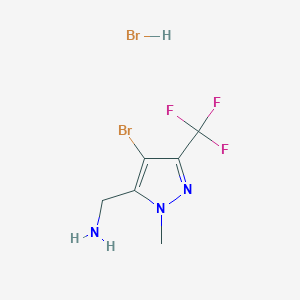
methanone](/img/structure/B2683823.png)
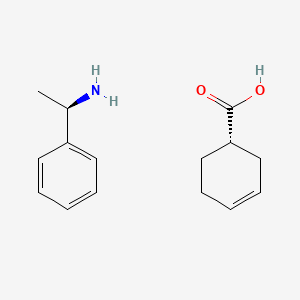
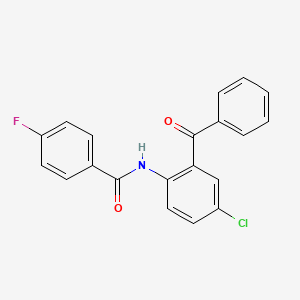
![4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2683829.png)
![METHYL 2-(2-{[2-(4-CHLOROPHENYL)ACETYL]OXY}ACETAMIDO)BENZOATE](/img/structure/B2683831.png)
